Cryptophycin

Antiproliferative activity Microtubule destabilizer L1210 murine leukemia

Cryptophycin, a macrocyclic depsipeptide natural product originally isolated from Nostoc cyanobacteria, belongs to the class of microtubule-destabilizing agents that bind at the β-tubulin interdimer interface. Its mechanism involves inhibition of microtubule polymerization and induction of aberrant tubulin aggregates, leading to mitotic arrest and apoptosis.

Molecular Formula C35H43ClN2O8
Molecular Weight 655.2 g/mol
Cat. No. B1240208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCryptophycin
Synonymscryptophycin
Molecular FormulaC35H43ClN2O8
Molecular Weight655.2 g/mol
Structural Identifiers
SMILESCC1CNC(=O)C(NC(=O)C=CCC(OC(=O)C(OC1=O)CC(C)C)C(C)C2C(O2)C3=CC=CC=C3)CC4=CC(=C(C=C4)OC)Cl
InChIInChI=1S/C35H43ClN2O8/c1-20(2)16-29-35(42)44-27(22(4)31-32(46-31)24-10-7-6-8-11-24)12-9-13-30(39)38-26(33(40)37-19-21(3)34(41)45-29)18-23-14-15-28(43-5)25(36)17-23/h6-11,13-15,17,20-22,26-27,29,31-32H,12,16,18-19H2,1-5H3,(H,37,40)(H,38,39)/b13-9+
InChIKeyPSNOPSMXOBPNNV-UKTHLTGXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cryptophycin for Procurement: A Macrocyclic Microtubule-Targeting Depsipeptide with Subnanomolar Antiproliferative Potency


Cryptophycin, a macrocyclic depsipeptide natural product originally isolated from Nostoc cyanobacteria, belongs to the class of microtubule-destabilizing agents that bind at the β-tubulin interdimer interface [1]. Its mechanism involves inhibition of microtubule polymerization and induction of aberrant tubulin aggregates, leading to mitotic arrest and apoptosis. A distinguishing structural feature is the epoxide moiety in the fragment A polyketide backbone, which enables high-affinity, non-covalent binding to tubulin [2]. The most extensively profiled derivative, Cryptophycin-52 (LY355703), exhibits IC50 values in the low picomolar range across diverse tumor cell lines and retains activity against multidrug-resistant phenotypes that overexpress P-glycoprotein [3].

Why Cryptophycin Cannot Be Simply Substituted by Other Microtubule-Targeting Agents


Despite sharing a common tubulin-binding mechanism with vinca alkaloids, maytansine, dolastatin 10, and auristatins, cryptophycin occupies a unique binding epitope that bridges the maytansine and vinca sites via the T5-loop on β-tubulin [1]. This distinct binding mode translates into quantitative differences in cytotoxicity potency (up to 1,000-fold vs. vinblastine or paclitaxel), retention of activity against P-gp- and MRP-mediated multidrug resistance, and differential induction of Bcl-2 phosphorylation [2][3]. Moreover, Cryptophycin-52’s narrow but modifiable therapeutic window and linker-compatible functional groups for ADC applications distinguish it from other payloads such as maytansine or auristatin [4]. Generic substitution by other microtubule inhibitors is therefore unsupported by the quantitative evidence below.

Quantitative Evidence Guide for Cryptophycin Selection Versus Closest Analogs


Picomolar Antiproliferative Potency: Cryptophycin-52 vs. Dolastatin 10, Paclitaxel, and Vinblastine

In a head-to-head study, Cryptophycin-1 (CP1) exhibited an IC50 of 20 pM against L1210 murine leukemia cells, compared with 0.5 nM for dolastatin 10, representing a 25-fold greater potency [1]. In a separate cross-study comparison, Cryptophycin-52 (LY355703) produced IC50 values in the low picomolar range across multiple human solid tumor and hematologic lines, significantly below the values for paclitaxel and vinblastine, with reported differences of 100- to 1,000-fold [2].

Antiproliferative activity Microtubule destabilizer L1210 murine leukemia

Multidrug Resistance Evasion: Cryptophycin-52 vs. Paclitaxel, Vinblastine, and Vincristine

Cryptophycin-52 was tested in paired sensitive/resistant cell lines overexpressing P-glycoprotein (P-gp) and/or MRP. Compared to paclitaxel, vinblastine, and vincristine, the potency of Cryptophycin-52 was minimally affected in multidrug-resistant derivatives relative to their sensitive parental lines [1]. The cytotoxicity of cryptophycins against MDR cell lines exceeded that of vinblastine and paclitaxel by a factor of 100 to 1,000, with cryptophycin being a poorer substrate for P-glycoprotein than vinca alkaloids [2].

Multidrug resistance P-glycoprotein MRP

Bcl-2 Phosphorylation Onset: Cryptophycin-52 vs. Vinblastine and Paclitaxel

Direct comparison in H460 non-small cell lung carcinoma cells revealed that Cryptophycin-52 induced Bcl-2 phosphorylation at a concentration of 0.05 nM after 4 hours, while vinblastine required 5 nM and paclitaxel required 50 nM to produce the same effect—representing 100-fold and 1,000-fold higher potency, respectively [1]. At 24 hours, hyperphosphorylation was evident with 0.25 nM Cryptophycin-52 versus 50 nM of either vinblastine or paclitaxel.

Bcl-2 phosphorylation Apoptosis induction H460 NSCLC

Unique Binding Site Topography: Cryptophycin Bridges Maytansine and Vinca Sites via the T5-Loop

Cryo-EM and X-ray crystallography studies demonstrate that cryptophycins bind to a novel epitope on β-tubulin that bridges the maytansine and vinca alkaloid binding sites by engaging the T5-loop [1][2]. Unlike maytansine, which occupies a well-defined interdimer site, cryptophycin induces conformational changes that curve both within and between tubulin dimers, a mechanism incompatible with the straight microtubule lattice [1]. This dual-site interaction creates a structurally distinct pharmacophore that enables linker attachment for targeted delivery without abolishing cytotoxicity, a feature not achievable with maytansine or auristatin at equivalent linker positions [2].

Tubulin binding site T5-loop ADC linker optimization

In Vivo Activity Superiority: Cryptophycin-52 vs. Docetaxel and Paclitaxel in Ovarian Carcinoma Models

In an intraperitoneal human OVCAR-2 ovarian carcinoma xenograft model, Cryptophycin-52 treatment resulted in mean survival times that were greater than those achieved with docetaxel or paclitaxel [1]. In combination with carboplatin, Cryptophycin-52 achieved a mean survival time of 140 days, compared to 105 days for docetaxel-carboplatin and 135 days for paclitaxel-carboplatin [2].

In vivo xenograft Survival benefit Ovarian carcinoma

ADC Payload Feasibility: Cryptophycin-55/52 Conjugates vs. Maytansinoids and Auristatins

Cryptophycin-55, a prodrug of Cryptophycin-52, was conjugated to trastuzumab with drug-to-antibody ratios (DAR) of 3.29–3.50. These ADCs showed IC50 values of 0.58–1.19 nM against HER2-positive tumor cell lines and significant antitumor activity at 10 mg/kg in SKOV3 ovarian and NCI-N87 gastric cancer xenografts without overt toxicities [1]. Unlike maytansinoids and auristatins, the cryptophycin scaffold allows linker attachment via a hydroxyl handle on fragment A while preserving low picomolar cytotoxicity of the released payload [2].

Antibody-drug conjugate HER2-positive Targeted delivery

Best-Use Scenarios for Cryptophycin in Scientific Research and Industrial Procurement


Overcoming Multidrug Resistance in Chemotherapy-Resistant Tumor Models

Procure Cryptophycin-52 for in vitro and in vivo studies targeting P-glycoprotein- or MRP-overexpressing tumor models. Evidence demonstrates that Cryptophycin-52 retains low-picomolar IC50 values in MDR cell lines, whereas paclitaxel, vinblastine, and vincristine exhibit 100- to 1,000-fold potency loss [1]. Use in paired sensitive/resistant screening panels to validate MDR evasion and explore combination regimens with platinum agents.

Ultrasensitive Biomarker Studies Leveraging Bcl-2 Phosphorylation

Select Cryptophycin-52 when the experimental readout is Bcl-2 phosphorylation onset. At 4 h, 0.05 nM Cryptophycin-52 induces phosphorylation, compared to 5 nM vinblastine and 50 nM paclitaxel—a 100- to 1,000-fold sensitivity advantage [2]. Suitable for H460 NSCLC and related Bcl-2-positive cell lines where early apoptotic signaling needs to be quantified with minimal compound exposure.

Rational ADC Payload Development Based on Unique T5-Loop Binding

Use Cryptophycin-55 or Cryptophycin-52 as a starting scaffold for antibody-drug conjugate (ADC) development. The T5-loop bridging epitope (PDB: 8R67) permits linker attachment on fragment A without disrupting cytotoxicity, delivering IC50 values of 0.58–1.19 nM in HER2-positive cells and tumor regression at 10 mg/kg in xenografts [3][4]. Particularly advantageous when maytansinoid or auristatin linkers are suboptimal.

In Vivo Efficacy Benchmarking Against Taxane-Refractory Cancers

Employ Cryptophycin-52 for head-to-head in vivo comparison studies with docetaxel and paclitaxel in ovarian and lung carcinoma xenografts. Cryptophycin-52 in combination with carboplatin achieved a 140-day survival versus 105 days (docetaxel) and 135 days (paclitaxel) [5]. Applicable for evaluating next-generation microtubule inhibitors where taxane resistance is a limiting factor.

Quote Request

Request a Quote for Cryptophycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.